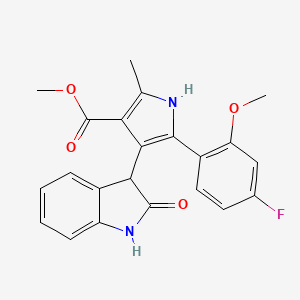![molecular formula C16H20N2O3 B11151950 N-[(2-methyl-1H-indol-3-yl)acetyl]-L-valine](/img/structure/B11151950.png)
N-[(2-methyl-1H-indol-3-yl)acetyl]-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-2-[2-(2-METHYL-1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[2-(2-METHYL-1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-[2-(2-METHYL-1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-METHYL-2-[2-(2-METHYL-1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-METHYL-2-[2-(2-METHYL-1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1-Methylindole: A simpler indole derivative with distinct chemical properties.
2-Methylindole: Another indole derivative with variations in its substitution pattern.
Uniqueness
3-METHYL-2-[2-(2-METHYL-1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID is unique due to its specific substitution pattern and the presence of both acetamido and butanoic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)15(16(20)21)18-14(19)8-12-10(3)17-13-7-5-4-6-11(12)13/h4-7,9,15,17H,8H2,1-3H3,(H,18,19)(H,20,21)/t15-/m0/s1 |
InChI Key |
PUABVZNCMGZJHV-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11151868.png)

![6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B11151877.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan](/img/structure/B11151881.png)

![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1R)-2-hydroxy-1-phenylethyl]acetamide](/img/structure/B11151889.png)
![N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11151893.png)
![1H-indazol-3-yl[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11151895.png)
![3-(3-oxo-3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11151903.png)
![11-(2-furylmethyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B11151920.png)
![4-(1-methyl-1H-indol-3-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone](/img/structure/B11151926.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11151930.png)
![3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11151933.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11151937.png)
